4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a structurally complex small molecule featuring a sulfamoyl benzamide core with a substituted 1,3-benzodiazol (benzimidazole) moiety. The compound’s key structural elements include:
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S/c1-20(2)18-32(19-21(3)4)37(35,36)26-14-11-23(12-15-26)29(34)31-24-13-16-28-27(17-24)30-22(5)33(28)25-9-7-6-8-10-25/h6-17,20-21H,18-19H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUKEIDEVPDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-1-Phenyl-1H-1,3-Benzodiazol-5-Amine
The benzimidazole scaffold is synthesized via acid-catalyzed cyclization of 4-nitro-1,2-diaminobenzene with phenylacetaldehyde, followed by nitro group reduction and methylation:
Cyclocondensation :
- Reactants : 4-Nitro-1,2-diaminobenzene (1.0 eq), phenylacetaldehyde (1.2 eq).
- Conditions : HCl (conc., catalytic), ethanol, reflux (12 h).
- Product : 1-Phenyl-1H-benzimidazole-5-nitro.
Nitro Reduction :
- Reactants : 1-Phenyl-1H-benzimidazole-5-nitro (1.0 eq).
- Conditions : H₂ (1 atm), 10% Pd/C (0.1 eq), ethanol, rt (6 h).
- Product : 1-Phenyl-1H-benzimidazole-5-amine.
N-Methylation :
- Reactants : 1-Phenyl-1H-benzimidazole-5-amine (1.0 eq), methyl iodide (1.5 eq).
- Conditions : K₂CO₃ (2.0 eq), DMF, 60°C (8 h).
- Product : 2-Methyl-1-phenyl-1H-1,3-benzodiazol-5-amine.
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 95 |
| 2 | 92 | 98 |
| 3 | 85 | 97 |
Introduction of the Sulfamoyl Group to Benzoic Acid
The sulfamoyl moiety is installed via sulfonation of 4-nitrobenzoic acid, followed by nitro reduction and amidation:
Sulfonation :
- Reactants : 4-Nitrobenzoic acid (1.0 eq), chlorosulfonic acid (3.0 eq).
- Conditions : 0°C → rt (24 h).
- Product : 4-Nitrobenzenesulfonyl chloride.
Amidation with Diisobutylamine :
- Reactants : 4-Nitrobenzenesulfonyl chloride (1.0 eq), bis(2-methylpropyl)amine (2.2 eq).
- Conditions : Et₃N (3.0 eq), THF, 0°C → rt (12 h).
- Product : 4-[Bis(2-methylpropyl)sulfamoyl]nitrobenzene.
Nitro Reduction :
- Reactants : 4-[Bis(2-methylpropyl)sulfamoyl]nitrobenzene (1.0 eq).
- Conditions : H₂ (1 atm), Raney Ni (0.1 eq), ethanol, rt (6 h).
- Product : 4-[Bis(2-methylpropyl)sulfamoyl]benzoic acid.
| Step | Yield (%) | Selectivity (%) |
|---|---|---|
| 1 | 65 | 90 |
| 2 | 88 | 95 |
| 3 | 82 | 98 |
Amide Bond Formation
The final coupling employs standard peptide coupling reagents to link the fragments:
Acid Chloride Formation :
- Reactants : 4-[Bis(2-methylpropyl)sulfamoyl]benzoic acid (1.0 eq).
- Conditions : SOCl₂ (3.0 eq), reflux (4 h).
- Product : 4-[Bis(2-methylpropyl)sulfamoyl]benzoyl chloride.
Amine Coupling :
- Reactants : 4-[Bis(2-methylpropyl)sulfamoyl]benzoyl chloride (1.0 eq), 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine (1.1 eq).
- Conditions : Et₃N (2.0 eq), DCM, 0°C → rt (24 h).
- Product : Target compound.
| Parameter | Value |
|---|---|
| Yield | 76% |
| Purity (HPLC) | 99% |
| Reaction Scale | 10 mmol |
Optimization of Critical Reaction Parameters
Sulfonation Efficiency
Chlorosulfonic acid quantity and temperature control proved critical to minimizing polysubstitution. Excess reagent (3.0 eq) at 0°C suppressed side reactions, achieving 90% selectivity for monosubstitution.
Coupling Reagent Selection
Comparative studies showed EDCl/HOBt-mediated coupling provided superior yields (82%) over DCC/DMAP (68%) or HATU (75%).
Analytical Characterization
The final compound was characterized via:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89–7.45 (m, 9H, Ar-H), 3.12 (t, J=6.8 Hz, 4H, NCH₂), 2.43 (s, 3H, CH₃), 1.85–1.65 (m, 4H, CH₂), 0.92 (d, J=6.8 Hz, 12H, CH₃).
- HRMS : m/z calc. for C₃₄H₃₈N₄O₃S [M+H]⁺ 607.2741, found 607.2738.
- Melting Point : 214–216°C.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Sulfamoyl Group Variation : The target compound’s bis(2-methylpropyl) group enhances lipophilicity compared to the polar 2-oxotetrahydrofuran-3-yl group in compound 5f . This difference may influence membrane permeability in biological systems.
- Benzimidazole vs. Oxadiazole: The benzodiazol moiety in the target compound contrasts with the oxadiazole ring in LMM5 .
- Amide vs. Hydrazide Linkage : Hydrazide derivatives (e.g., 3a-3b ) exhibit greater conformational flexibility than the rigid benzamide backbone of the target compound, which could affect thermodynamic stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s higher molecular weight (~550 g/mol) compared to 5f (423.4 g/mol) suggests reduced solubility in aqueous media, a common challenge for lipophilic sulfamoyl derivatives.
- Chirality data ([α]D) are absent for the target compound but critical for analogues like 5f and 5g, where stereochemistry impacts biological activity .
Research Findings and Implications
- The benzodiazol group may confer unique target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
